molecular formula C19H25N3O3S B7007510 N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide

N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7007510
M. Wt: 375.5 g/mol
InChI Key: SJAPLDHNNVFDDF-UHFFFAOYSA-N
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Description

N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a pyridine ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-14(2)22(5)26(24,25)18-8-6-17(7-9-18)21(4)19(23)12-16-13-20-11-10-15(16)3/h6-11,13-14H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAPLDHNNVFDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)N(C)C2=CC=C(C=C2)S(=O)(=O)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-methylpropan-2-ylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Coupling with the pyridine derivative: The sulfonamide intermediate is then coupled with a pyridine derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide or pyridine derivatives.

Scientific Research Applications

N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridine ring may also interact with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[4-(methylsulfonyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide
  • N-methyl-N-[4-(ethylsulfonyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide
  • N-methyl-N-[4-(propylsulfonyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide

Uniqueness

N-methyl-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]-2-(4-methylpyridin-3-yl)acetamide is unique due to the presence of the isopropyl group on the sulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

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